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In the rapidly evolving field of power electronics, Silicon Carbide (SiC) devices have emerged

as a leading alternative to traditional silicon-based components, offering superior performance

in high-power, high-frequency, and high-temperature applications. Among the available SiC

transistors, Junction Field-Effect Transistors (JFETs) and Metal-Oxide-Semiconductor Field-

Effect Transistors (MOSFETs) are two of the most prominent technologies. This guide provides

an objective comparison of their performance, supported by experimental data, to assist

researchers, scientists, and drug development professionals in selecting the optimal device for

their specific needs.

Executive Summary
Both SiC JFETs and SiC MOSFETs offer significant advantages over their silicon counterparts,

including higher blocking voltages, lower on-state resistance, and faster switching speeds.[1]

However, key differences in their device structure and operating principles lead to distinct

performance characteristics. SiC MOSFETs are generally known for their simpler gate drive

requirements, similar to conventional Si MOSFETs. In contrast, SiC JFETs, particularly in their

normally-on configuration, often exhibit lower overall switching losses, making them highly

suitable for continuous conduction mode (CCM) operations.[1] Cascode configurations, which

pair a normally-on SiC JFET with a low-voltage Si MOSFET, offer a normally-off solution with

the benefits of the JFET's core characteristics.[2][3]
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The following tables summarize the key performance metrics for SiC JFETs and SiC MOSFETs

based on experimental findings.
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Parameter
SiC JFET (Normally-

On/Cascode)
SiC MOSFET Key Observations

On-Resistance

(Rds(on))

Lower specific on-

resistance for a given

die area.[4][5]

Higher channel

resistance can

contribute significantly

to total Rds(on).[4][5]

SiC JFETs can offer

lower conduction

losses for the same

chip size.

Switching Losses

Generally lower

overall switching

losses, particularly in

CCM.[2][6]

Can exhibit higher

switching losses

compared to JFETs in

some conditions.

JFETs are often more

efficient in

applications with

continuous switching.

Turn-off Losses

Cascode

configurations can

have lower turn-off

losses, beneficial for

Discontinuous

Conduction Mode

(DCM) with Zero

Voltage Switching

(ZVS).[1]

Turn-off losses can be

a significant factor in

overall efficiency.[7]

The choice may

depend on the specific

operating mode of the

converter.

Breakdown Voltage
High breakdown

voltage capabilities.[4]

High breakdown

voltage capabilities.[8]

Both device types are

well-suited for high-

voltage applications.

Thermal Stability

Can exhibit a wide

thermal stability

boundary. Some

JFETs are always

thermally stable due

to a negative

temperature

coefficient of drain

current.

On-resistance

generally increases

with temperature

(positive temperature

coefficient), which can

aid in paralleling

devices.[9][10]

However, at lower

temperatures, they

can exhibit a negative

temperature

coefficient.[9]

JFETs can offer

superior intrinsic

thermal stability.

MOSFETs' thermal

behavior requires

careful consideration,

especially when

paralleling.
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Gate Drive Complexity

Normally-on JFETs

require a specific

driver topology.

Cascode

configurations simplify

the drive, making it

similar to a standard

MOSFET.[7]

Simple and well-

understood gate drive

requirements, similar

to Si MOSFETs.[7]

MOSFETs offer easier

implementation from a

gate drive

perspective.

Output Capacitance

(Coss)

Lower output

capacitance.[4]

Higher output

capacitance

compared to JFETs.[4]

Lower Coss in JFETs

leads to faster

switching and reduced

delay times.[4]

Table 1: High-Level Performance Comparison of SiC JFETs and SiC MOSFETs.

Device
Test

Conditions

Conduction

Losses (W)

Switching

Losses (W)

Efficiency

(%)
Source

1.2 kV SiC

MOSFET

5 kW Boost

Converter, 25

kHz

16.8 12.8
Higher than

JFET

1.2 kV

Normally-off

SiC JFET

5 kW Boost

Converter, 25

kHz

Higher than

MOSFET

Higher than

MOSFET

Lower than

MOSFET

SiC JFET

(Standalone)

600W Boost

Converter
Lower

Lower

(overall)

Higher in

CCM
[1]

SiC JFET/Si

MOSFET

Cascode

600W Boost

Converter

Higher (due

to Si

MOSFET)

Lower turn-off

losses

Higher in

DCM with

ZVS

[1][2]

Table 2: Experimental Performance Data from Converter Applications.
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To ensure a fair and accurate comparison of SiC JFET and SiC MOSFET performance,

standardized experimental protocols are crucial. The following outlines the methodologies for

key characterization experiments.

Static Characterization: On-Resistance (Rds(on)) vs.
Temperature
Objective: To determine the on-state resistance of the device at various junction temperatures.

Methodology:

Test Fixture: A high-current, low-inductance test fixture is used to hold the Device Under Test

(DUT). The fixture should include a temperature-controlled platform (e.g., a hot plate or

thermal chamber) and separate force and sense connections for accurate voltage

measurements.

Instrumentation:

A high-precision power supply or source measure unit (SMU) to provide the drain current

(Id).

A gate driver to apply the specified gate-source voltage (Vgs) to fully enhance the device.

For SiC MOSFETs, this is typically +15V to +20V. For a SiC JFET cascode, a standard

logic-level gate voltage is applied to the Si MOSFET.

A voltmeter with Kelvin connections to measure the drain-source voltage (Vds).

A temperature sensor (e.g., thermocouple) placed as close as possible to the DUT case.

Procedure: a. Set the temperature controller to the desired junction temperature and allow

the DUT to stabilize. b. Apply the specified Vgs to turn the device on. c. Apply a series of

drain currents (e.g., from 20% to 100% of the rated DC) and measure the corresponding

Vds. d. Calculate Rds(on) as Vds / Id for each current level. e. Repeat steps a-d for a range

of temperatures (e.g., 25°C, 75°C, 125°C, 175°C).

Data Analysis: Plot Rds(on) as a function of junction temperature for different drain currents.
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Dynamic Characterization: Switching Energy
Measurement
Objective: To measure the energy dissipated during the turn-on (Eon) and turn-off (Eoff)

transitions.

Methodology:

Test Circuit: A Double Pulse Test (DPT) circuit is the standard method for this measurement.

The circuit consists of a DC link capacitor, a freewheeling diode (ideally a SiC Schottky diode

to minimize reverse recovery effects), a load inductor, and the DUT.

Instrumentation:

A high-speed oscilloscope with high-bandwidth voltage and current probes.

A gate driver capable of providing fast and clean gate pulses.

A DC power supply for the DC link voltage.

Procedure: a. The gate driver applies a first long pulse to the DUT. This allows the inductor

current to ramp up to the desired test current. b. The DUT is turned off for a short period, and

the inductor current freewheels through the diode. c. A second, shorter pulse is applied to the

DUT. The turn-on and turn-off events of this second pulse are captured by the oscilloscope.

d. The oscilloscope records the drain-source voltage (Vds), drain current (Id), and gate-

source voltage (Vgs) waveforms during the switching transitions.

Data Analysis:

Eon: Integrate the product of Vds and Id from the beginning of the turn-on transition

(typically 10% of Vgs) to the end (when Vds has settled to its on-state value).

Eoff: Integrate the product of Vds and Id from the beginning of the turn-off transition

(typically 90% of Vgs) to the end (when Id has fallen to zero).

Total switching energy (Etotal) = Eon + Eoff.
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Thermal Characterization: Thermal Resistance (RthJC)
Objective: To measure the thermal resistance from the device junction to its case.

Methodology:

Test Method: The JEDEC standard JESD51-14 Transient Dual Interface (TDI) method is

commonly used.[10]

Instrumentation:

A power supply to provide heating current (IH).

A separate, smaller measurement current source (IM).

A temperature-controlled heatsink.

A data acquisition system to record the transient cooling curve.

Procedure: a. Heating Phase: Apply a heating current to the DUT to raise the junction

temperature to a steady state. This can be done in either body-diode mode or MOS

saturation mode.[10] b. Cooling Phase: Abruptly switch off the heating current and apply a

small, constant measurement current. c. Record the forward voltage drop across a

temperature-sensitive parameter (e.g., the body diode voltage) as the device cools. d.

Convert the voltage curve to a temperature curve using a predetermined K-factor (the

relationship between the temperature-sensitive parameter and temperature).

Data Analysis: The thermal resistance is calculated from the transient thermal impedance

curve derived from the cooling data.
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SiC JFET (Cascode) Structure
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Caption: Basic structure of a SiC JFET in a cascode configuration.
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SiC MOSFET Structure
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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